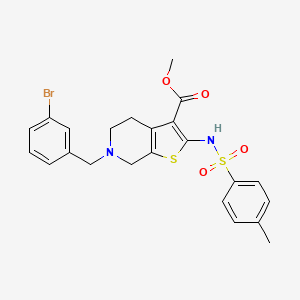
BChE-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BChE-IN-17, also known as compound 6n, is a potent and selective inhibitor of butyrylcholinesterase. Butyrylcholinesterase is an enzyme that hydrolyzes esters of choline, including acetylcholine. This enzyme is widely distributed in the nervous system and plays a role in cholinergic neurotransmission. This compound has shown significant potential in scientific research due to its high selectivity and low neurotoxicity .
Métodos De Preparación
The synthesis of BChE-IN-17 involves several steps. The synthetic route typically includes the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the quaternization process
Análisis De Reacciones Químicas
BChE-IN-17 undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include butyrylthiocholine iodide and o-phenylenediamine. The major products formed from these reactions are typically the hydrolyzed or oxidized derivatives of this compound .
Aplicaciones Científicas De Investigación
BChE-IN-17 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of butyrylcholinesterase and its effects on cholinergic neurotransmission. In biology, this compound is used to investigate the role of butyrylcholinesterase in various physiological processes and diseases, including Alzheimer’s disease and other neurodegenerative disorders. In medicine, this compound is being explored as a potential therapeutic agent for conditions involving cholinergic dysfunction .
Mecanismo De Acción
BChE-IN-17 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine and other esters of choline. This inhibition leads to an increase in acetylcholine levels in the nervous system, which can help ameliorate symptoms of neurodegenerative diseases . The molecular targets of this compound include the active site residues of butyrylcholinesterase, and the pathways involved are primarily related to cholinergic neurotransmission .
Comparación Con Compuestos Similares
BChE-IN-17 is unique in its high selectivity for butyrylcholinesterase over acetylcholinesterase. Similar compounds include bambuterol, rivastigmine, and pancuronium bromide, which also inhibit butyrylcholinesterase but with varying degrees of selectivity and potency . This compound stands out due to its low neurotoxicity and moderate neuroprotective effects, making it a promising candidate for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H23BrN2O4S2 |
|---|---|
Peso molecular |
535.5 g/mol |
Nombre IUPAC |
methyl 6-[(3-bromophenyl)methyl]-2-[(4-methylphenyl)sulfonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H23BrN2O4S2/c1-15-6-8-18(9-7-15)32(28,29)25-22-21(23(27)30-2)19-10-11-26(14-20(19)31-22)13-16-4-3-5-17(24)12-16/h3-9,12,25H,10-11,13-14H2,1-2H3 |
Clave InChI |
WLDAPARXRDCLQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC(=CC=C4)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
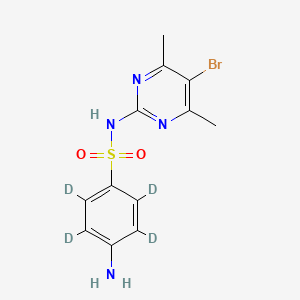
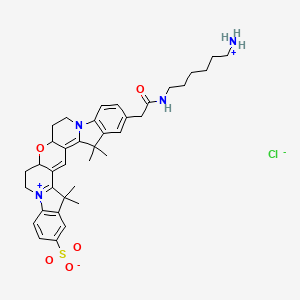



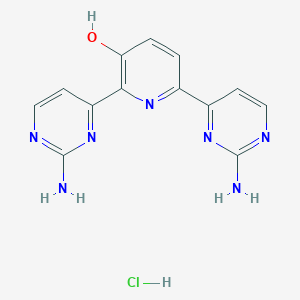
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
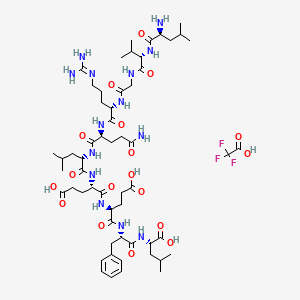
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)
